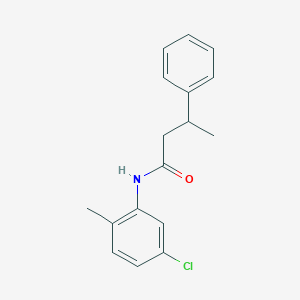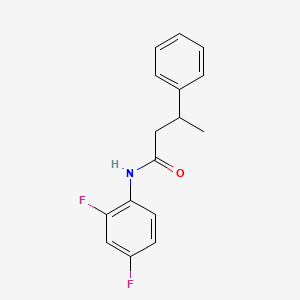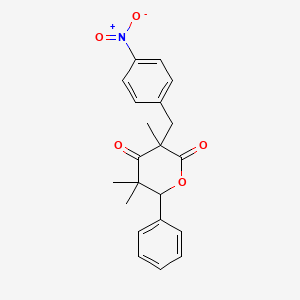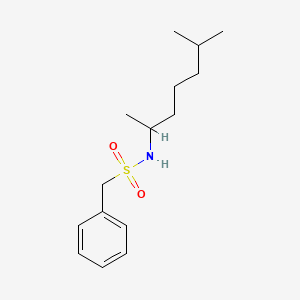
2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide, also known as BRL 52537, is a selective antagonist of the opioid receptor delta (DOR). It was first synthesized in 1992 by researchers at the University of Bristol, UK. BRL 52537 has been extensively studied for its potential therapeutic applications in pain management, addiction, and mood disorders.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide 52537 has been studied extensively for its potential therapeutic applications in pain management, addiction, and mood disorders. It has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain. This compound 52537 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction. In addition, this compound 52537 has been shown to have antidepressant-like effects in animal models of depression, suggesting that it may be useful in the treatment of mood disorders.
Mechanism of Action
2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide 52537 is a selective antagonist of the DOR. The DOR is a member of the opioid receptor family and is primarily located in the peripheral nervous system. Activation of the DOR has been shown to produce analgesic effects, reduce drug-seeking behavior, and have antidepressant-like effects. This compound 52537 blocks the activity of the DOR, thereby inhibiting its effects.
Biochemical and Physiological Effects
This compound 52537 has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound 52537 has been shown to have antidepressant-like effects in animal models of depression. However, the exact biochemical and physiological effects of this compound 52537 are still not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide 52537 in lab experiments is its selectivity for the DOR. This allows researchers to study the specific effects of blocking the DOR without affecting other opioid receptors. However, one limitation of using this compound 52537 is its relatively low potency compared to other DOR antagonists. This can make it difficult to achieve the desired level of receptor blockade in experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(2-sec-butylphenyl)acetamide 52537. One area of interest is its potential therapeutic applications in pain management, addiction, and mood disorders. Further studies are needed to determine the efficacy of this compound 52537 in these areas. Another area of interest is the development of more potent and selective DOR antagonists. This could lead to the development of more effective treatments for pain, addiction, and mood disorders. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound 52537 and its mechanism of action. This could lead to a better understanding of the role of the DOR in pain, addiction, and mood disorders.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-butan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-14-8-10-15(19)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYPXILDRSPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3979380.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-5-phenylpentanamide](/img/structure/B3979382.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3979393.png)
![methyl N-[4-(acetylamino)benzoyl]leucinate](/img/structure/B3979406.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]pentanamide](/img/structure/B3979420.png)

![2-(4-pyridinylthio)-N-[1-(2-thienyl)ethyl]acetamide trifluoroacetate](/img/structure/B3979427.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979432.png)
![methyl 2-({[1-(2-furylmethyl)piperidin-3-yl]carbonyl}amino)-2-methylpropanoate](/img/structure/B3979449.png)
![trans-4-({3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}amino)cyclohexanol](/img/structure/B3979455.png)